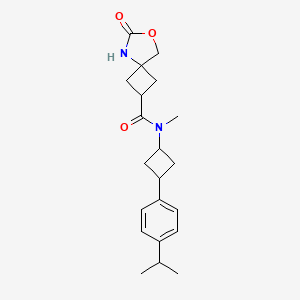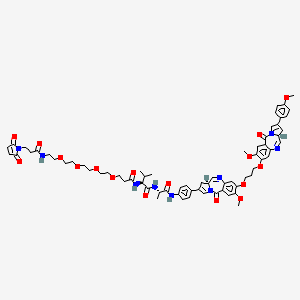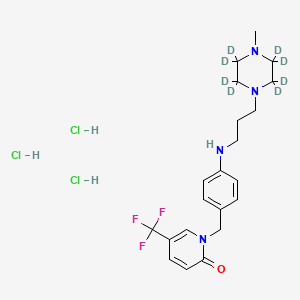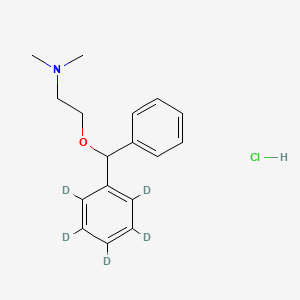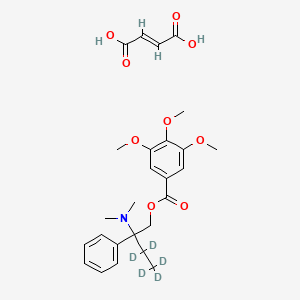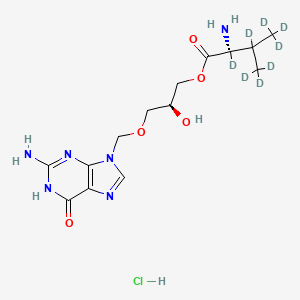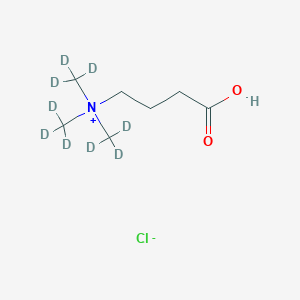
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Carboxypropyl)trimethylammonium-d9 (chloride) is a deuterated form of (3-Carboxypropyl)trimethylammonium chloride, also known as γ-Butyrobetaine hydrochloride. This compound is an intermediary metabolite produced by gut microbes during the metabolism of L-carnitine to trimethylamine N-oxide (TMAO). It is implicated in various biological processes and has significant relevance in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)trimethylammonium-d9 (chloride) typically involves the deuteration of (3-Carboxypropyl)trimethylammonium chlorideThe reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
(3-Carboxypropyl)trimethylammonium-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
(3-Carboxypropyl)trimethylammonium-d9 (chloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: The compound is studied for its role in the metabolism of L-carnitine and its implications in cardiovascular health.
Medicine: Research focuses on its potential involvement in arteriosclerosis and long-term cardiovascular diseases.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
作用機序
The mechanism of action of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves its role as an intermediary metabolite in the gut microbial metabolism of L-carnitine to TMAO. This process is significant in the context of cardiovascular health, as elevated levels of TMAO are associated with an increased risk of arteriosclerosis and cardiovascular diseases. The compound interacts with specific enzymes and pathways involved in this metabolic process .
類似化合物との比較
Similar Compounds
γ-Butyrobetaine hydrochloride: The non-deuterated form of the compound.
Deoxycarnitine hydrochloride: Another related compound involved in the metabolism of L-carnitine.
Uniqueness
The uniqueness of (3-Carboxypropyl)trimethylammonium-d9 (chloride) lies in its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct advantages in terms of sensitivity and resolution in spectroscopic analyses .
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
190.71 g/mol |
IUPAC名 |
3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |
InChIキー |
GNRKTORAJTTYIW-KYRNGWDOSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
正規SMILES |
C[N+](C)(C)CCCC(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


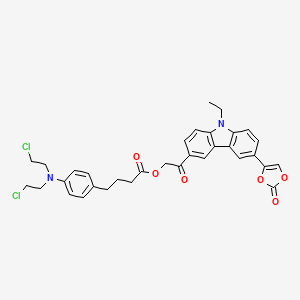


![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)


